![molecular formula C11H10BrN3 B13139053 5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
5-(Bromomethyl)-[3,4'-bipyridin]-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-[3,4’-bipyridin]-6-amine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds consisting of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-[3,4’-bipyridin]-6-amine typically involves the bromination of a bipyridine precursor. One common method is the bromination of 5-methyl-[3,4’-bipyridin]-6-amine using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 5-(Bromomethyl)-[3,4’-bipyridin]-6-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-[3,4’-bipyridin]-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Organic Solvents: Dichloromethane, toluene, and ethanol are commonly used solvents.
Major Products
Substituted Bipyridines: Formed through substitution reactions.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions with arylboronic acids.
Scientific Research Applications
5-(Bromomethyl)-[3,4’-bipyridin]-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-[3,4’-bipyridin]-6-amine depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds . The bromomethyl group serves as a reactive site for nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)-2,2’-bipyridine: Another bipyridine derivative with similar reactivity.
5-Bromo-2-methylpyridin-3-amine: Used in similar coupling reactions.
Uniqueness
5-(Bromomethyl)-[3,4’-bipyridin]-6-amine is unique due to its specific substitution pattern on the bipyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. Its ability to participate in a variety of reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C11H10BrN3 |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-(bromomethyl)-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3/c12-6-9-5-10(7-15-11(9)13)8-1-3-14-4-2-8/h1-5,7H,6H2,(H2,13,15) |
InChI Key |
YWCHTEHBVGZSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





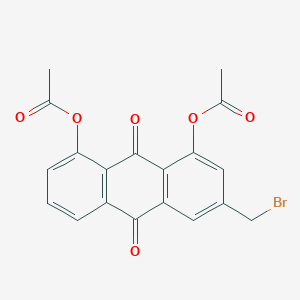
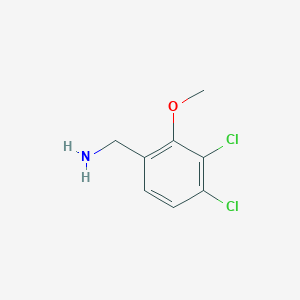
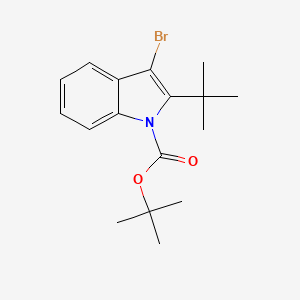
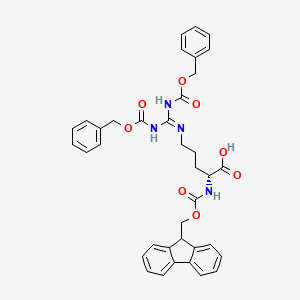

![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)
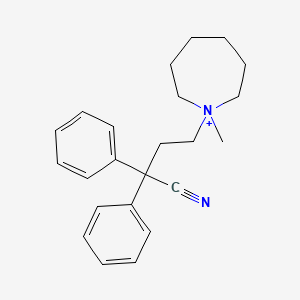
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
